molecular formula C22H25NO3 B3934849 8-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy}quinoline

Cat. No. B3934849
M. Wt: 351.4 g/mol
InChI Key: GXFUXSXSJITGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy}quinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TMQ or TMEQ.

Mechanism of Action

The mechanism of action of TMEQ is not fully understood. However, it has been proposed that TMEQ induces apoptosis in cancer cells by activating the mitochondrial pathway. TMEQ has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
TMEQ has been found to have low toxicity in vitro and in vivo. In vitro studies have shown that TMEQ has no significant effect on normal cells, while it induces apoptosis in cancer cells. In vivo studies have shown that TMEQ has no significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using TMEQ in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using TMEQ in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of TMEQ. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of TMEQ and to optimize its structure for improved anticancer activity. In materials science, TMEQ can be further studied as a ligand for the synthesis of metal complexes with novel properties. In environmental science, TMEQ can be further studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. Overall, TMEQ has shown great potential for various scientific research applications, and further studies are needed to fully explore its potential.

Scientific Research Applications

TMEQ has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TMEQ has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. TMEQ has also been studied for its potential use in the treatment of Alzheimer's disease. In materials science, TMEQ has been used as a ligand in the synthesis of metal complexes for various applications. In environmental science, TMEQ has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16-14-17(2)18(3)21(15-16)26-13-11-24-10-12-25-20-8-4-6-19-7-5-9-23-22(19)20/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUXSXSJITGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethoxy}quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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